Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O2S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)13-6(3)14-10(7)17-9/h4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPOGOJXSVURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate with various reagents to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:
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Reactant: 0.002 mol of ester in 5 mL DMF
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Reagent: Aqueous NaOH (10%)
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Conditions: Stirring at 0–5°C for 24 hours
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Product: 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Yield: 85–90%
Nucleophilic Substitution at the Amino Group
The primary amino group at position 5 participates in acylations and alkylations:
Acylation with Benzoyl Chloride ( ):
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Reagents : 2-(trifluoromethyl)benzoyl chloride, NaH in DMF
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Conditions : 0–5°C, 24 hours
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Product : 2-(Trifluoromethylbenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Yield : 72%
Alkylation with Chloroethyl Groups ( ):
| Reagent | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| 2-Chloroethylamine | NaH, DMF, 24 hr | 2-(2-Chloroethyl)-substituted derivative | 68 |
Cyclization Reactions
Base-catalyzed cyclization forms fused heterocycles, enhancing biological activity:
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Substrate : Guanidine intermediate
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Catalyst : Sodium ethoxide (EtONa)
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Conditions : Room temperature, 6–12 hours
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Product : 2-(Dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
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Yield Range : 44–93% (Table 1)
Amidation and Condensation
The amino group reacts with electrophiles to form amides or Schiff bases:
Reaction with Isocyanates ( ):
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Reagents : Aromatic isocyanates (e.g., 4-chlorophenyl isocyanate)
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Conditions : 120°C, followed by KOH cyclization
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Product : 3-(4-Chlorophenyl)-2-hydroxy-tetrahydro-benzo[b]thienopyrimidin-4-one
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Yield : 76%
Comparative Reactivity Analysis
Key differences in reactivity compared to analogs:
| Feature | Ethyl 5-Amino-2,4-Dimethyl Derivative | Ethyl 4-Amino-2,5-Dimethyl Derivative () |
|---|---|---|
| Amino Group Position | Position 5 | Position 4 |
| Ester Hydrolysis Rate | Faster due to steric effects | Slower |
| Acylation Yield | 68–72% | 50–60% |
Scientific Research Applications
Biological Activities
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Studies have also suggested antiviral potentials for thienopyrimidine derivatives. For instance, compounds within this class have been evaluated against viral infections, demonstrating efficacy in inhibiting viral replication .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens today .
Case Studies
Table 1: Summary of Biological Activities
Agricultural Applications
In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Studies are ongoing to evaluate its effectiveness in field trials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate
- Ethyl 5-amino-2,4-dimethylthieno[3,2-d]pyrimidine-6-carboxylate
- Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-4-carboxylate
Uniqueness
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 929974-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-cancer properties, anti-inflammatory effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its pharmacological potential. The compound has the following molecular formula:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
1. Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. The compound has been tested primarily against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).
Table 1: IC50 Values of this compound
| Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|
| MCF-7 | 28.89 | 0.11 |
| MDA-MB-231 | 52.56 | 0.16 |
| MCF-10A | 367 | 1.4 |
The compound exhibited selective toxicity towards cancer cells compared to normal mammary epithelial cells (MCF-10A), suggesting its potential as a lead compound for further development in cancer therapy .
The anti-cancer activity is believed to be mediated through cell cycle arrest mechanisms. In the MDA-MB-231 cell line, the compound induced G2 phase arrest, while in MCF-7 cells, it caused G1 phase arrest. This differential effect on cell cycle progression indicates that this compound may interact with specific molecular targets that regulate these phases .
3. Anti-inflammatory Activity
In addition to its anti-cancer properties, the compound has demonstrated notable anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity effectively:
Table 2: COX-2 Inhibition Potency
| Compound | IC50 (μmol) |
|---|---|
| Ethyl derivative | 0.04 ± 0.09 |
| Celecoxib (standard) | 0.04 ± 0.01 |
The results indicate that this compound possesses comparable potency to celecoxib, a well-known COX-2 inhibitor .
Structure–Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is often linked to their structural features. Modifications at various positions on the thienopyrimidine ring can significantly influence their pharmacological profiles:
- Position of Substituents : The introduction of amino groups at specific positions enhances anti-cancer activity.
- Alkyl Substituents : The presence of ethyl or methyl groups at the second position contributes to increased lipophilicity and improved cellular uptake.
These SAR findings underscore the importance of systematic modifications in developing more potent derivatives with targeted biological activities .
Case Studies and Experimental Findings
In one study examining a series of thienopyrimidine derivatives including this compound:
- Cytotoxicity Tests : The compound was subjected to an in vitro cytotoxicity assay against BALB3T3 cells and exhibited no significant cytotoxic or phototoxic effects at therapeutic concentrations.
This safety profile is crucial for further exploration in clinical settings where selectivity for cancer cells over normal cells is desired .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate?
The compound is typically synthesized via cyclization and substitution reactions. A key method involves reacting ethyl mercaptoacetate with halogenated pyrimidine intermediates under refluxing ethanol with sodium carbonate, as described in a novel protocol for thieno[2,3-d]pyrimidine esters . Recent optimizations employ cupric bromide and tert-butyl nitrite in acetonitrile to introduce bromine at the 5-position, followed by amination . Peptide coupling reagents (e.g., HATU, DCC) are recommended to overcome low ester reactivity during amidation steps .
Q. How is the compound characterized analytically, and what techniques are essential for structural confirmation?
Essential techniques include:
- Melting Point Analysis : Electrothermal digital apparatus (e.g., Bibby Scientific IA9100X1) .
- Elemental Analysis : To verify purity and stoichiometry .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z 480.0805 for derivatives) .
- X-Ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds in triclinic or monoclinic crystal systems) .
Q. What safety protocols should be followed when handling this compound?
While specific hazard data for this derivative is limited, general safety measures for thienopyrimidines include:
- Using PPE (gloves, lab coats, goggles) and working in a fume hood.
- Storing as a "laboratory chemical" under ambient conditions, as advised in safety data sheets for structurally related compounds .
Advanced Research Questions
Q. How can low reactivity of the ester group in this compound be addressed during functionalization?
The ester's low reactivity complicates direct nucleophilic substitution. Strategies include:
Q. What structural modifications enhance antimicrobial activity in thieno[2,3-d]pyrimidine derivatives?
Key modifications include:
- Substitution at the 4-Position : Benzyl or 4-chlorophenyl groups improve activity against Proteus vulgaris and Pseudomonas aeruginosa .
- Thioether Linkages : Alkylthio substituents at the 2-position increase lipophilicity and membrane permeability .
- Hydroxamic Acid Incorporation : Enhances chimeric kinase-HDAC inhibition, as shown in cancer studies .
Q. How do crystallographic data inform the design of derivatives with improved bioactivity?
X-ray diffraction reveals intermolecular interactions critical for stability and target binding. For example:
- Hydrogen Bonding : Carboxylate and amide groups form H-bonds with active-site residues (e.g., TrmD enzyme) .
- Packing Patterns : Triclinic (P1) and monoclinic (C2/c) systems highlight steric effects of arylidene substituents .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Bacterial Strain Variability : Activity against P. aeruginosa varies with efflux pump expression .
- Assay Conditions : Differences in MIC determination (broth microdilution vs. agar diffusion) .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance potency but reduce solubility .
Q. What in silico strategies are effective for predicting target engagement?
Q. What mechanistic insights have been gained from in vitro studies?
The compound inhibits bacterial growth via:
Q. How can derivatives be designed for selective kinase or epigenetic targets?
- Hybrid Scaffolds : Thienopyrimidine–hydroxamic acid chimeras inhibit HDAC6 (IC50 < 100 nM) while sparing HDAC1 .
- Allosteric Modulation : Tricyclic analogs (e.g., VU6016235) show M4 muscarinic receptor PAM activity via steric bulk at the 5-position .
Methodological Guidance
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Data Table: Key Synthetic Intermediates and Yields
Intermediate Reaction Step Yield Reference Brominated Precursor CuBr2/t-BuONO in MeCN 89% Carboxamide Derivative HATU-mediated coupling 82% Hydroxamic Acid NH2OH·HCl/NaOH 75% -
Data Table: Antimicrobial Activity of Select Derivatives
Derivative Target Microbe MIC (µg/mL) Reference 2d (Benzylthio) P. aeruginosa 16 14c (4-Cl-Ph) S. aureus 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
